Hedyosumin B

Description

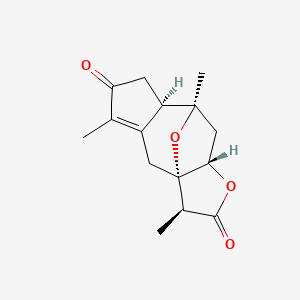

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18O4 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

(1S,7R,8R,10S,13S)-4,8,13-trimethyl-11,14-dioxatetracyclo[6.5.1.01,10.03,7]tetradec-3-ene-5,12-dione |

InChI |

InChI=1S/C15H18O4/c1-7-9-5-15-8(2)13(17)18-12(15)6-14(3,19-15)10(9)4-11(7)16/h8,10,12H,4-6H2,1-3H3/t8-,10-,12+,14-,15+/m1/s1 |

InChI Key |

QGPGUQHQDUNHBS-QMSFMSKCSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@@H]2[C@]13CC4=C(C(=O)C[C@H]4[C@@](C2)(O3)C)C |

Canonical SMILES |

CC1C(=O)OC2C13CC4=C(C(=O)CC4C(C2)(O3)C)C |

Synonyms |

hedyosumin B |

Origin of Product |

United States |

Proposed Biosynthetic Origins of Guaiane Type Sesquiterpenoids

Guaiane-type sesquiterpenes, a significant class of bicyclic natural products, are characterized by a unique 5/7 fused ring system. researchgate.net Their biosynthesis is believed to originate from the universal precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP). genome.jpresearchgate.net The formation of the guaiane (B1240927) skeleton is thought to proceed through a series of complex cyclization and rearrangement reactions. A key proposed intermediate in the formation of many guaiane-type sesquiterpenoids is (4S,5S)-germacrone-4,5-epoxide. acs.org The biosynthetic cascade is initiated by the protonation of the epoxide oxygen, leading to the cleavage of the epoxide ring. This is followed by the formation of a crucial carbon-carbon bond between C-1 and C-5, which establishes the characteristic guaiane framework with a cis configuration between the hydroxyl group at C-4 and the hydrogen at C-5. acs.org

Further modifications, such as oxidations, reductions, and the formation of lactone rings, lead to the vast diversity of naturally occurring guaiane-type sesquiterpenoids. researchgate.net For instance, the biosynthesis of some guaianolides involves the transformation of germacranolide intermediates, while others may be formed more directly through oxidation and dehydration reactions. researchgate.net The study of various guaiane-type sesquiterpenoids isolated from natural sources, such as those from Daphne genkwa and Curcuma phaeocaulis, has been instrumental in proposing these biosynthetic pathways. acs.orgnih.gov

Connection to Farnesyl Cation and Monocyclic Sesquiterpenoid Intermediates

The journey from the linear FPP to the bicyclic guaiane (B1240927) structure of Hedyosumin B involves several critical intermediates. The initial step is the ionization of FPP, where the diphosphate (B83284) group is eliminated to form the farnesyl cation. bioinformatics.nlresearchgate.net This highly reactive carbocation is the common ancestor of a vast array of sesquiterpenes. genome.jpbioinformatics.nl

The farnesyl cation can undergo intramolecular cyclization in various ways. For the formation of guaiane-type sesquiterpenoids, the farnesyl cation is believed to first cyclize to form a 10-membered ring, generating a germacryl cation intermediate. acs.org This monocyclic intermediate is a crucial branching point in sesquiterpenoid biosynthesis. The germacryl cation can then undergo further cyclization between C1 and C10, a process facilitated by the electron transfer from the C10–C11 double bond to the C1 atom. acs.org This leads to the formation of bicyclogermacrene, another important intermediate. researchgate.netacs.org Subsequent rearrangements and stereochemical control, guided by the specific enzymes involved, ultimately lead to the formation of the guaiane skeleton.

Hedyosumin B As a Biosynthetic Precursor/intermediate for Other Natural Products

Hedyosumin B is not just a final product of a biosynthetic pathway but also serves as a key building block for more complex natural products. Notably, it is considered a biosynthetic precursor to the orientanoids, a class of unprecedented spiro sesterterpenoids. rsc.orgchemrxiv.org Research suggests that orientanoids are formed through an intermolecular Diels-Alder reaction between a guaiane (B1240927) sesquiterpenoid, such as hedyosumin A (which is closely related to this compound), and a monoterpenoid diene. rsc.orgvulcanchem.com

The total synthesis of orientanoids A, B, and C has provided strong support for this biosynthetic hypothesis. In the process of synthesizing these complex molecules, this compound was also synthesized and its structure was revised to the 11R-configuration. rsc.orgrsc.org Specifically, the synthesis of the crucial intermediate, hedyosumin A, involved a step where an intramolecular oxa-Michael addition led to the formation of this compound. chemrxiv.orgresearchgate.net This highlights the role of this compound as a direct upstream intermediate in the biosynthesis of these unique sesterterpenoids.

Furthermore, Hedyosumin A, derived from precursors like this compound, is also a monomeric unit in the formation of sesquiterpenoid dimers called hedyorienoids. Hedyorienoid B, for instance, is a dimer formed from two guaiane-type sesquiterpenoid units. nih.govacs.org

Biogenetic Links Between Guaiane Type and Eudesmane Type Sesquiterpenoids

There is a proposed biogenetic connection between guaiane-type and eudesmane-type sesquiterpenoids, suggesting they can be interconverted under certain conditions. rsc.org The cyclization of the germacryl cation can proceed through different pathways. While one pathway leads to the guaiane (B1240927) skeleton, an alternative cyclization can generate the eudesmyl cation, the precursor to eudesmane-type sesquiterpenoids like santonin. rsc.orgchemrxiv.org

This biosynthetic link is supported by laboratory synthesis. For example, a photochemical rearrangement has been successfully used to convert santonin, a eudesmane-type sesquiterpenoid, into a guaiane-type framework. rsc.org This demonstrated interconversion provides strong evidence for the close biogenetic relationship between these two important classes of sesquiterpenoids. The co-occurrence of both guaiane and eudesmane-type sesquiterpenoids in the same plant species further supports this hypothesis. researchgate.netnih.gov

Structural Elucidation and Stereochemical Characterization of Hedyosumin B

Spectroscopic Methods for Structure Determination

The initial determination of the planar structure and relative stereochemistry of Hedyosumin B relied on a suite of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, a comprehensive set of NMR experiments was employed to piece together its carbon skeleton and define the relative configuration of its stereocenters.

One-dimensional NMR spectra, including ¹H NMR and ¹³C NMR, provided initial information on the types and number of protons and carbons present in the molecule. vulcanchem.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were crucial in establishing the connectivity between adjacent protons and the carbon framework. vulcanchem.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were particularly important for determining the relative stereochemistry by identifying protons that are close to each other in space. chemrxiv.org

The following table summarizes the key NMR data for this compound.

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1 | --- | --- |

| 2 | --- | --- |

| 3 | --- | --- |

| 4 | --- | --- |

| 5 | --- | --- |

| 6 | --- | --- |

| 7 | --- | --- |

| 8 | --- | --- |

| 9 | --- | --- |

| 10 | --- | --- |

| 11 | --- | --- |

| 12 | --- | --- |

| 13 | --- | --- |

| 14 | --- | --- |

| 15 | --- | --- |

| A comprehensive data table for the NMR shifts of this compound is not publicly available in the search results. The table is presented as a template for where such data would be included. |

While NMR provides excellent information on the relative stereochemistry, X-ray crystallography offers an unambiguous determination of the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. rsc.orgnih.gov In the context of the structural revision of this compound, X-ray diffraction analysis of a synthetic intermediate, which was the C-11 epimer of the originally proposed structure, played a pivotal role. chemrxiv.org The absolute structure of this epimer was determined with a high degree of confidence, which in turn allowed for the correction of the stereochemistry of this compound itself. chemrxiv.org

Electronic Circular Dichroism (ECD) is a spectroscopic technique that is particularly useful for determining the absolute configuration of chiral molecules in solution. The experimental ECD spectrum is compared with the theoretically calculated spectra for possible stereoisomers. nih.gov A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. nih.gov For this compound and related compounds, ECD calculations have been used in conjunction with other spectroscopic data to confirm their stereochemical assignments. rsc.orgresearchgate.net The process involves conformational analysis to find the most stable conformers, followed by the calculation of their individual ECD spectra, which are then averaged based on their Boltzmann population to generate the final theoretical spectrum. nih.gov

X-ray Crystallography for Absolute Configuration Assignment

Revision of Stereochemistry for this compound (11R-configuration)

Initial structural elucidation of this compound led to a particular stereochemical assignment. However, subsequent research, primarily through total synthesis, revealed that the initial assignment at the C-11 position was incorrect. rsc.orgresearchgate.netnih.gov The correct configuration was determined to be 11R. vulcanchem.comrsc.orgresearchgate.netnih.gov

The reassignment of the stereochemistry of this compound was a result of a rigorous scientific process that combined total synthesis and spectroscopic analysis. rsc.orgresearchgate.net

Total Synthesis : The unambiguous construction of a molecule through a step-by-step synthetic sequence is a powerful method to confirm or revise a proposed structure. rsc.orgresearchgate.net In the case of this compound, its total synthesis, along with that of its epimers, allowed for a direct comparison of the spectroscopic data of the synthetic compounds with that of the natural product. chemrxiv.orgrsc.org It was found that the spectroscopic data of the synthetic C-11 epimer perfectly matched that of natural this compound, leading to the revision of its structure. chemrxiv.orgrsc.org

Spectroscopic Comparison : The ¹H and ¹³C NMR spectra of the synthetic compounds were meticulously compared with those of the isolated natural product. chemrxiv.org This comparison provided the definitive evidence for the structural revision.

X-ray Crystallography of Synthetic Intermediates : As mentioned earlier, the X-ray crystal structure of a key synthetic intermediate, which was the C-11 epimer of the originally proposed this compound, provided the absolute stereochemistry of that compound. chemrxiv.org This crystallographic data was instrumental in establishing the correct stereochemistry for this compound. chemrxiv.org

This revision highlights the importance of total synthesis in the structural confirmation of complex natural products.

Pre Clinical Biological Activity and Mechanistic Investigations of Hedyosumin B

General Biological Activities of Hedyosmum Genus Compounds

The Hedyosmum genus, belonging to the Chloranthaceae family, is a rich source of bioactive natural compounds. researchgate.net Species within this genus are utilized in traditional medicine across Central and South America and parts of Southeast Asia for a variety of ailments. researchgate.netikiam.edu.ec Ethnomedicinal applications include treatments for pain, depression, stomach-ache, and fever. researchgate.netikiam.edu.ec

Phytochemical investigations have identified several classes of compounds as the primary constituents of Hedyosmum species, including sesterterpenes, sesquiterpene lactones, monoterpenes, flavonoids, and neolignans. ikiam.edu.ecnih.gov Preclinical studies have demonstrated a wide array of pharmacological properties associated with extracts and isolated compounds from this genus. These activities are summarized in the table below.

Table 1: Reported Biological Activities of Compounds from the Hedyosmum Genus

| Biological Activity | Description | References |

|---|---|---|

| Neurological | Analgesic, antinociceptive, antidepressant, anxiolytic, sedative, and hypnotic effects have been observed. | researchgate.netikiam.edu.ecnih.gov |

| Antimicrobial | Preliminary studies indicate antibacterial and antifungal properties. | ikiam.edu.ecnih.gov |

| Antiparasitic | Antiplasmodial activity has been reported. | ikiam.edu.ecnih.gov |

| Antioxidant | Various species have shown antioxidant capabilities. | ikiam.edu.ecnih.govmdpi.com |

| Cytotoxic | Cytotoxic activities against different tumor cell lines have been noted in preliminary research. | ikiam.edu.ecnih.gov |

These findings underscore the therapeutic potential of the Hedyosmum genus and provide a basis for the investigation of specific compounds like Hedyosumin B. ikiam.edu.ecnih.gov

Immunomodulatory Activities in In Vitro Models

Recent research has focused on the immunomodulatory potential of compounds isolated from Hedyosmum orientale, including sesterterpenoids that are biosynthetically related to this compound. chemrxiv.orgrsc.org While direct studies on this compound's immunomodulatory effects are limited, extensive investigation into closely related sesterterpenoids, such as Orientanoid A, reveals a significant capacity to modulate the tumor microenvironment (TME). chemrxiv.orgnih.gov These sesterterpenoids have been shown to counter the protumoral and immunosuppressive characteristics of macrophages in laboratory settings. chemrxiv.orgrsc.orgnih.gov

Tumor-associated macrophages (TAMs) are critical components of the TME that often promote tumor growth and suppress anti-tumor immunity. chemrxiv.orgnih.gov A class of sesterterpenoids isolated from Hedyosmum orientale, for which Hedyosumin A (a biosynthetic precursor related to this compound) is a key intermediate, has been found to antagonize the pro-tumor phenotype of macrophages in vitro. chemrxiv.orgrsc.org This suggests that these compounds can reprogram TAMs from a pro-tumor state to an anti-tumor state, representing a promising strategy in cancer therapy. chemrxiv.orgrsc.org

TAMs predominantly exhibit an M2-like polarized phenotype, which is associated with tumor progression and suppression of T-cell-mediated immunity. rsc.orgnih.govresearchgate.net Sesterterpenoids derived from Hedyosmum orientale have demonstrated the ability to inhibit this M2-like polarization. chemrxiv.orgnih.gov In in vitro models using mouse monocyte-macrophage leukemia cells (RAW 264.7) stimulated with IL-4/IL-13 to induce an M2-like phenotype, the sesterterpenoid Orientanoid A effectively suppressed this polarization. chemrxiv.org This was confirmed by the reduced mRNA expression of key M2 markers, as detailed in the table below.

Table 2: Effect of Orientanoid A on M2-like Macrophage Markers

| Marker | Function | Effect of Orientanoid A | Reference |

|---|---|---|---|

| MRC1 (CD206) | A typical M2-type macrophage marker. | Inhibited mRNA expression. | chemrxiv.org |

| ARG1 | An enzyme associated with the M2-polarized immunosuppressive phenotype. | Inhibited mRNA expression. | chemrxiv.org |

This targeted inhibition of the M2-like phenotype confirms the compound's ability to modulate the immunosuppressive functions of these macrophages. chemrxiv.org

The immunosuppressive environment created by M2-like TAMs is known to hinder the proliferation and activation of cytotoxic CD8+ T cells, which are essential for killing cancer cells. chemrxiv.orgrsc.org Research has shown that the sesterterpenoid Orientanoid A can reverse this suppression. chemrxiv.orgnih.gov In co-culture experiments, macrophages induced into an M2-like state suppressed the proliferation and activation of CD8+ T cells. chemrxiv.org However, the introduction of Orientanoid A counteracted this effect, leading to the activation of these crucial immune cells. chemrxiv.org This indicates that the compound works by inhibiting the immunosuppressive function of M2-like macrophages, thereby unleashing the anti-tumor activity of cytotoxic T cells. chemrxiv.orgrsc.org

Modulation of M2-like Macrophages

Broader Biological Activity Spectrum of Sesterterpenoids

Sesterterpenoids, the class of C25 isoprenoids to which this compound and its derivatives belong, are relatively rare natural products, especially from terrestrial plants. rsc.orgresearchgate.net This class of compounds is known for its structural complexity and diverse range of biological activities. researchgate.netmdpi.comrsc.org While many are isolated from marine organisms like sponges, plant-derived sesterterpenoids exhibit remarkable bioactivities. researchgate.netmdpi.com The broad spectrum of these activities provides a larger context for the specific immunomodulatory and antitumor effects observed in the compounds from Hedyosmum orientale.

Table 3: General Biological Activities of the Sesterterpenoid Class of Compounds

| Biological Activity | Description | References |

|---|---|---|

| Anticancer/Cytotoxic | Anti-proliferative activities against a wide range of cancer cell lines. | researchgate.netmdpi.commdpi.comnih.gov |

| Anti-inflammatory | Potent anti-inflammatory properties have been reported for various sesterterpenoids. | researchgate.netrsc.orgmdpi.com |

| Antimicrobial | Includes antibacterial and antifungal activities. | researchgate.netmdpi.commdpi.comnih.gov |

| Antiviral | Activity against viruses such as influenza has been noted. | mdpi.commdpi.comnih.gov |

| Other Activities | Includes phytotoxic, nematocidal, and antifeedant properties. | researchgate.netmdpi.comrsc.orgnih.gov |

The unique anticancer mechanism of the sesterterpenoids from Hedyosmum, which centers on modulating the immune response within the tumor microenvironment, adds a new dimension to the already diverse and pharmacologically significant sesterterpenoid family. chemrxiv.org

Table 4: List of Compound Names

| Compound Name |

|---|

| Hedyosumin A |

| This compound |

| Hedyosumin C |

| Orientanoid A |

| ARG1 |

Relevance to Neurodegenerative Processes Research

Direct experimental research specifically investigating the effects of this compound on neurodegenerative processes has not been extensively reported. However, the chemical family to which it belongs and related compounds from the Hedyosmum genus have shown potential in this area, suggesting that this compound could be a candidate for future investigation.

The Hedyosmum genus is known to produce various compounds with neuroprotective effects. ikiam.edu.ec For instance, studies on extracts from Hedyosmum brasiliense which contain sesquiterpene lactones, have demonstrated neuroprotective capabilities in preclinical models. ikiam.edu.ec Over-activated microglia are implicated in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease, and inhibiting their inflammatory activity is a potential therapeutic strategy. acs.org A related dimeric sesquiterpenoid, Horienoid B, which is derived from a precursor of this compound, has been shown to exert a potent anti-inflammatory effect on lipopolysaccharide (LPS)-induced BV-2 microglial cells. acs.org This suggests a potential, though not yet proven, pathway by which this compound or its derivatives might influence neuroinflammation.

Potential in Metabolic Disorder Studies (Type-II Diabetes, Hypercholesterolemia, Obesity)

There is currently no direct evidence from preclinical studies to support the role of this compound in the management of metabolic disorders such as type-II diabetes, hypercholesterolemia, or obesity. The broader class of sesterterpenoids, which includes derivatives of this compound's precursor Hedyosumin A, has been identified as a subject of interest for research into these conditions. rsc.org For example, some sesterterpenoids have been investigated for their potential to inhibit adipogenesis, a process relevant to obesity. nih.gov However, specific data linking this compound to these activities is not available. The peroxisome proliferator-activated receptor-gamma (PPARγ) is a key therapeutic target for type-II diabetes, as its activation can improve insulin (B600854) sensitivity. nih.gov While various natural products are screened for activity on this target, there are no current studies indicating that this compound has been evaluated as a PPARγ agonist.

Exploration as Immunosuppressive Agents

Direct investigation into the immunosuppressive properties of this compound is limited. However, significant findings related to its derivatives, particularly sesterterpenoids called orientanoids, provide a strong rationale for its potential in this area. rsc.orgnih.govnih.gov Orientanoids are biosynthetically derived from Hedyosumin A, which in turn is a derivative of this compound. rsc.orgacs.org

In-depth biological evaluations have revealed that these sesterterpenoid derivatives can antagonize the protumoral and immunosuppressive functional phenotype of tumor-associated macrophages (TAMs) in vitro. rsc.orgnih.govresearchgate.net Specifically, the most potent of these orientanoids was found to inhibit protumoral M2-like macrophages and activate cytotoxic CD8+ T cells, which are key components of the anti-tumor immune response. rsc.orgnih.govnih.gov This modulation of the tumor microenvironment suggests an indirect immunosuppressive action by reversing cancer-induced immune suppression. rsc.orgnih.gov These findings highlight a potential, yet unconfirmed, role for this compound as a scaffold for developing novel immunosuppressive or immunomodulatory agents.

| Compound Class | Precursor(s) | Target Cells | Observed Effect | Reference(s) |

| Orientanoids (Sesterterpenoids) | Hedyosumin A (derived from this compound) | M2-like Macrophages, CD8+ T cells | Antagonized protumoral/immunosuppressive phenotype; Activated cytotoxic T cells | rsc.orgnih.govnih.gov |

| Horienoid B (Sesquiterpenoid Dimer) | Hedyosumin A (derived from this compound) | BV-2 Microglial Cells | Potent anti-inflammatory effect | acs.org |

Antimicrobial and Antifungal Research Context

The Hedyosmum genus has been a source of compounds with documented antimicrobial and antifungal activities. ikiam.edu.ec Essential oils from species like Hedyosmum brasiliense have shown inhibitory effects against various pathogenic bacteria and dermatophytic fungi. researchgate.net While this provides a general context, specific data on the antimicrobial and antifungal spectrum of this compound itself is not well-documented.

One study on Hedyosmum brasiliense did identify a related compound, Hedyosumin D, as having antifungal activity. nih.gov However, the minimum inhibitory concentrations (MICs) for this compound against a panel of bacteria and fungi have not been reported in the reviewed literature. One study on the essential oil of Hedyosmum cumbalense showed weak antifungal activity (MIC of 1000 µg/mL) and poor antibacterial activity against Gram-positive cocci (MIC of 4000 µg/mL), but the activity was not attributed to a specific compound. nih.gov

| Related Compound / Extract | Source Organism | Activity Type | Specific Findings | Reference(s) |

| Hedyosumin D | Hedyosmum brasiliense | Antifungal | Identified as an active antifungal component | nih.gov |

| Essential Oil | Hedyosmum brasiliense | Antibacterial, Antifungal | Active against pathogenic bacteria and fungi | researchgate.net |

| Essential Oil | Hedyosmum cumbalense | Antibacterial, Antifungal | Weak activity observed | nih.gov |

Specific Molecular and Cellular Targets Identified or Hypothesized

Direct molecular and cellular targets for this compound have not been definitively identified. However, based on its structure and the activity of closely related compounds, plausible targets can be hypothesized.

A key molecular pathway of interest is the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in regulating inflammation and immune responses. acs.orgrsc.org Hedyorienoid B, a dimer formed from this compound's precursor Hedyosumin A, has demonstrated significant NF-κB inhibitory activity with an IC50 value of 5.34 ± 2.21 μM. acs.org Another co-occurring monomer, Chloranthalactone A, also showed potent NF-κB inhibition (IC50 = 2.84 ± 0.69 μM). acs.orgacs.org This suggests that this compound may also interact with components of the NF-κB pathway, a hypothesis that awaits experimental validation.

Role of α-methylene-γ-butyrolactone Moiety in Bioactivity

This compound contains a guaianolide skeleton which features an α-methylene-γ-butyrolactone moiety. sci-hub.se This structural element is a hallmark of many biologically active sesquiterpene lactones and is considered a key electrophilic "warhead". The bioactivity of this moiety is largely attributed to its ability to act as a Michael acceptor, forming covalent bonds with biological nucleophiles, particularly the thiol groups of cysteine residues within proteins. This covalent modification can alter the function of target proteins, leading to observed biological effects such as anti-inflammatory and cytotoxic activity.

Considerations of Non-Selective Binding with Biological Nucleophiles

The same reactivity that makes the α-methylene-γ-butyrolactone moiety a potent pharmacophore also raises concerns about non-selective binding. As a reactive Michael acceptor, it has the potential to interact with a wide range of accessible nucleophiles in the cellular environment, not just the intended therapeutic target. This lack of specificity can lead to off-target effects. The thiol groups of cysteine residues are particularly susceptible to this type of alkylation. Therefore, while the α-methylene-γ-butyrolactone core is critical for the potential bioactivity of this compound, it also presents a challenge in terms of target selectivity and the potential for non-specific interactions.

Structure Activity Relationship Sar Studies of Hedyosumin B Analogs

Importance of Key Structural Motifs (e.g., Guaiane (B1240927) Skeleton, Lactone Ring)

The biological activity of Hedyosumin B is intrinsically linked to its specific chemical architecture, which is characterized by two principal motifs: the guaiane skeleton and a lactone ring.

The guaiane skeleton , a bicyclic [5.7.0] system, forms the core of a large and diverse group of biologically active sesquiterpenoids. nih.govresearchgate.net This framework provides a rigid three-dimensional structure that orients the functional groups in a specific spatial arrangement, which is critical for interaction with biological targets. Guaianolides, which are guaiane-type sesquiterpenoids containing a lactone ring, have been extensively studied for their anti-inflammatory and anticancer properties. nih.govresearchgate.net The specific stereochemistry and oxidation pattern of the guaiane core in this compound and its analogs influence their biological profiles.

The lactone ring , particularly the α-methylene-γ-lactone moiety, is a well-established pharmacophore responsible for the bioactivity of many sesquiterpene lactones (STLs). rsc.orgresearchgate.netresearchgate.net This structural feature contains an α,β-unsaturated carbonyl system that acts as a potent electrophilic center. It can readily undergo a Michael-type addition reaction with nucleophiles, such as the thiol groups of cysteine residues within proteins. nih.govrsc.orgresearchgate.netresearchgate.net This covalent modification of key regulatory proteins, including enzymes and transcription factors, can disrupt their function and is considered a primary mechanism for the cytotoxic and anti-inflammatory effects observed for this class of compounds. rsc.orgresearchgate.net The cytotoxicity of STLs is strongly dependent on the number and type of such alkylating centers. researchgate.net The presence of this reactive moiety in this compound analogs is therefore considered essential for their bioactivity. researchgate.netresearchgate.net

SAR Implications for Dimeric Sesquiterpenoids

The dimerization of sesquiterpenoid monomers, such as the formation of Hedyorienoid B from two guaiane-type units related to this compound, represents a significant strategy in nature for enhancing biological activity. vulcanchem.comsci-hub.se Investigations into dimeric sesquiterpenoids (DSTs) have revealed that they often exhibit more potent anti-inflammatory and anticancer activities compared to their monomeric precursors. nih.gov This enhancement is attributed to several factors, including an increased number of reactive sites and improved physicochemical properties. rsc.orgnih.gov

A key principle in the SAR of dimeric sesquiterpenoids is that oligomerization can lead to a higher concentration of electrophilic centers within a single molecule. rsc.orgnih.gov Each monomeric unit, like this compound, typically possesses at least one alkylating center, the α-methylene-γ-lactone. rsc.org When two such units combine to form a dimer, the resulting molecule possesses multiple alkylating sites. This increase in the number of reactive centers can enhance the molecule's ability to cross-link with target proteins or to bind to multiple sites on a single protein, leading to a greater binding affinity and, consequently, enhanced biological activity. nih.gov

Furthermore, dimerization generally increases the lipophilicity of the compound. nih.govresearchgate.net Lipophilicity is a critical factor that affects a molecule's ability to cross cell membranes and reach intracellular targets. While an optimal level of lipophilicity is required, the increased lipophilicity of DSTs may contribute to their enhanced bioactivity by improving their pharmacokinetic properties. rsc.orgnih.gov Both conformational flexibility and lipophilicity are considered important contributors to the potent biological effects of dimeric sesquiterpenoids. rsc.orgnih.govresearchgate.net

Enhanced Activity Due to Increased Alkylating Centers

Rational Design for Bioactivity Optimization

Insights gained from SAR studies provide a foundation for the rational design and synthesis of novel this compound analogs with optimized biological activity. dntb.gov.ua The goal is to create molecules with improved potency, selectivity, and pharmacological profiles. vulcanchem.com

The understanding that the α-methylene-γ-lactone ring is a critical pharmacophore guides efforts to modify this moiety to fine-tune reactivity. researchgate.net Similarly, the importance of the guaiane skeleton suggests that synthetic modifications to this core could lead to analogs with altered target specificity.

The enhanced activity of natural dimers like Hedyorienoid B highlights dimerization as a promising strategy for optimization. sci-hub.se Synthetic efforts can focus on creating novel dimers, linking this compound with other sesquiterpenoids or even different classes of molecules to explore new biological activities. The total synthesis of this compound and related compounds not only confirms their structures but also opens avenues for producing analogs that are not accessible from natural sources. researchgate.netrsc.org This allows for systematic modifications to the core structure, the lactone ring, and the dimeric linkage to probe their effects on bioactivity and to develop compounds with superior therapeutic potential. vulcanchem.com

Table 1: Summary of Structure-Activity Relationship Findings for this compound Analogs and Related Sesquiterpenoids

| Structural Feature | Importance for Bioactivity | Rationale / Mechanism | Supporting Evidence |

| Guaiane Skeleton | High | Provides a rigid scaffold for the precise orientation of functional groups, essential for target interaction. | The guaiane framework is common in many bioactive sesquiterpenoids with anti-inflammatory and cytotoxic properties. nih.govresearchgate.net |

| α-Methylene-γ-lactone Ring | Crucial | Acts as a Michael acceptor, forming covalent bonds with nucleophilic residues (e.g., cysteine) on target proteins, leading to their inactivation. | This moiety is a well-established pharmacophore for the cytotoxicity and anti-inflammatory activity of sesquiterpene lactones. rsc.orgresearchgate.netresearchgate.net |

| Dimerization | High (Enhancement) | Increases the number of alkylating centers, leading to potentially stronger target binding and cross-linking. | Dimeric sesquiterpenoids (DSTs) often show enhanced anticancer and anti-inflammatory activities compared to monomers. rsc.orgnih.gov |

| Conformational Flexibility | Moderate to High | Allows the molecule to adopt an optimal conformation for binding to the active site of a biological target. | Increased flexibility in dimers can improve binding affinity. nih.govacs.org |

| Lipophilicity | Moderate | Influences membrane permeability and access to intracellular targets. | Dimerization typically increases lipophilicity, which can contribute to enhanced bioactivity. nih.govresearchgate.net |

Synthetic Analogs and Derivatization Strategies for Hedyosumin B

Derivatization Approaches from Natural Product Scaffolds

Direct chemical modification of the Hedyosumin B scaffold, obtained either through isolation or total synthesis, represents the most straightforward approach to generating analogs. A notable example of this is the late-stage functionalization of this compound through a visible-light-induced C(sp³)–H hydroxylation. In a study demonstrating this methodology, this compound was successfully oxidized to introduce a hydroxyl group. researchgate.net This reaction showcases a powerful strategy for creating new derivatives that would be difficult to access through other means.

The specific transformation involves the γ-hydroxylation of the enone system within the this compound molecule. This site-selective hydroxylation highlights the potential for targeted modifications of the core structure, enabling the introduction of new functional groups that can alter the molecule's physicochemical properties and biological activity. researchgate.net

| Derivatization of this compound | |

| Starting Material | This compound |

| Reaction Type | Visible-light-induced C(sp³)–H hydroxylation |

| Key Reagents | Na2-eosin Y (photocatalyst) |

| Product | γ-hydroxylated this compound derivative |

| Significance | Demonstrates late-stage functionalization of the this compound core. |

| Reference | researchgate.net |

Synthesis of Bioinspired Molecules from this compound Precursors

This compound is biosynthetically and synthetically linked to other hedyosumins, particularly Hedyosumin A. Hedyosumin A serves as a key biosynthetic precursor to more complex natural products isolated from Hedyosmum orientale. nih.gov This relationship has inspired synthetic chemists to use precursors of this compound to construct novel and intricate molecular architectures.

A significant area of research has been the bioinspired total synthesis of sesterterpenoids known as orientanoids and sesquiterpenoid dimers like hedyorienoids. nih.govscirp.org In these syntheses, Hedyosumin A, which is a direct upstream analog of this compound in some synthetic routes, acts as a crucial building block. scirp.orguni-stuttgart.de

The proposed biosynthetic pathway, which has been mimicked in the laboratory, involves an intermolecular Diels-Alder reaction between Hedyosumin A and a monoterpenoid. nih.govscirp.org This is often followed by further transformations such as singlet oxygen ene reactions and dehydration to yield the final complex structures. nih.gov During the total synthesis of these more complex molecules, this compound and Hedyosumin C are often obtained as intermediates, underscoring their central role as precursors in these bioinspired synthetic cascades. scirp.orguni-stuttgart.de

| Bioinspired Synthesis Using Hedyosumin Precursors | |

| Precursor | Hedyosumin A (biosynthetically related to this compound) |

| Target Molecules | Orientanoids (sesterterpenoids), Hedyorienoids (sesquiterpenoid dimers) |

| Key Reaction | Intermolecular Diels-Alder reaction |

| Significance | Utilizes the core structure of hedyosumins to build more complex natural products. |

| References | nih.govscirp.orguni-stuttgart.de |

Methodologies for Creating Structural Diversity around the this compound Core

While the generation of large, diverse libraries of this compound analogs has not been extensively reported, methodologies developed for the broader class of guaianolide sesquiterpenes are directly applicable. These strategies offer a roadmap for creating structural diversity around the this compound core.

One of the most reactive and synthetically versatile handles on the guaianolide scaffold is the α-methylene-γ-lactone moiety. This functional group is a Michael acceptor and its reactivity is crucial for the biological activity of many sesquiterpene lactones. scirp.org Methodologies have been developed to modify this group to tune its electrophilicity and, consequently, its biological activity. For instance, the α-methylene-γ-lactone can be replaced with an α-methylene-γ-lactam. nih.govacs.orgnih.gov By substituting the lactam nitrogen with electronically different groups, a library of analogs with varying thiol reactivity can be generated. nih.govacs.org

Other strategies for creating diversity in guaianolides include:

Reduction of the α-methylene-γ-lactone: This modification, for example through NaBH₄ reduction, can lead to epimeric compounds and allows for the exploration of the importance of the Michael acceptor for biological activity. scirp.org

Introduction of new functional groups: Methods like Rubottom oxidation can introduce hydroxyl groups at different positions on the scaffold, providing new points for further derivatization. scirp.org

Modification of existing functional groups: Selective reduction of a keto group, for instance, can yield new stereoisomers with potentially different biological profiles. scirp.org

These approaches, summarized in the table below, provide a toolkit for the systematic exploration of the structure-activity relationships of this compound by enabling the creation of a wide range of analogs.

| Methodologies for Structural Diversity of Guaianolides | |

| Strategy | Description |

| Modification of the α-methylene-γ-lactone | Replacement of the lactone with a lactam to tune electrophilicity. |

| Reduction of the Michael Acceptor | Saturation of the exocyclic double bond in the lactone ring. |

| Introduction of New Functional Groups | Oxidation of the carbon skeleton to introduce hydroxyl groups. |

| Modification of Existing Functionality | Selective reduction of carbonyl groups. |

Advanced Analytical and Characterization Methods in Hedyosumin B Research

High-Resolution Mass Spectrometry (HRMS) in Metabolomics Research

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the phytochemical analysis of extracts containing Hedyosumin B. Its primary role is the accurate determination of the elemental composition of the molecule. researchgate.netresearchgate.net In metabolomics studies of Hedyosmum extracts, HRMS provides a precise mass measurement of the ions, which allows for the calculation of a unique molecular formula. chemrxiv.org

For instance, techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are used to deduce the molecular formula from the exact mass-to-charge ratio (m/z) of the molecular ion. researchgate.netchemrxiv.org This step is fundamental in the initial identification process, distinguishing this compound from other co-occurring compounds that may have similar properties but different elemental compositions. The high accuracy of HRMS minimizes ambiguity and provides a confident assignment of the molecular formula, which is a critical prerequisite for subsequent structural elucidation by other spectroscopic methods. researchgate.net

| Technique | Primary Application | Significance in Research |

|---|---|---|

| HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) | Determination of precise mass-to-charge (m/z) ratio. | Allows for the unambiguous calculation of the molecular formula (e.g., C₁₅H₁₈O₄ for this compound). researchgate.netchemrxiv.org |

| HREIMS (High-Resolution Electron Ionization Mass Spectrometry) | Provides exact mass measurement for molecular formula confirmation. | Supports initial identification and differentiation from other metabolites in complex plant extracts. researchgate.net |

Chromatographic Techniques for Separation and Isolation

The isolation of this compound from its natural source, primarily the plant Hedyosmum orientale, is a multi-step process that relies on various chromatographic techniques. vulcanchem.comunife.it Given that this compound exists in a complex mixture of structurally related terpenoids and other secondary metabolites, its purification is a significant challenge. chemrxiv.org

The typical isolation procedure begins with the extraction of plant material using organic solvents, followed by systematic fractionation. chemrxiv.orgvulcanchem.com This process employs a sequence of chromatographic methods to separate compounds based on properties like polarity and molecular size. vulcanchem.com Column chromatography, using stationary phases such as silica (B1680970) gel or MCI gel, is a common initial step for fractionating the crude extract. vulcanchem.com Following this, semi-preparative High-Performance Liquid Chromatography (HPLC) is often used in the final stages to achieve a high degree of purity, yielding isolated this compound suitable for spectroscopic analysis and biological testing. chemrxiv.org

| Technique | Stationary/Mobile Phase Principle | Purpose in the Workflow |

|---|---|---|

| Column Chromatography | Separation based on polarity using stationary phases like silica gel. | Initial fractionation of the crude plant extract to separate compounds into less complex groups. vulcanchem.com |

| MCI Gel Column Chromatography | Utilizes a porous polymer resin for reversed-phase separation. | Used for fractionation of extracts, particularly after initial solvent partitioning. vulcanchem.com |

| Semi-preparative HPLC | High-resolution separation using a variety of column chemistries. | Final purification step to isolate this compound to a high degree of purity (>95%). chemrxiv.org |

Advanced NMR Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structure elucidation of complex natural products like this compound. researchgate.netvulcanchem.com While basic 1D NMR experiments (¹H and ¹³C NMR) provide initial information about the hydrogen and carbon environments in the molecule, a suite of advanced 2D NMR experiments is essential to piece together its intricate tetracyclic guaiane (B1240927) framework. chemrxiv.orgvulcanchem.com

Experiments such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, establishing connectivity within spin systems. chemrxiv.org Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule. chemrxiv.org For determining the relative stereochemistry, the Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are vital, as they identify protons that are close in space. researchgate.netresearchgate.net It was through a combination of these advanced NMR techniques, alongside total synthesis, that the stereochemistry of this compound was revised to the 11R-configuration. researchgate.netrsc.org

| NMR Experiment | Information Provided | Contribution to Structure Elucidation |

|---|---|---|

| ¹H NMR | Chemical shifts and coupling constants of protons. | Provides a proton "fingerprint" of the molecule. vulcanchem.com |

| ¹³C NMR | Number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). | Defines the carbon skeleton of the molecule. vulcanchem.com |

| COSY (Correlation Spectroscopy) | Shows ¹H-¹H spin-spin coupling networks. | Connects adjacent protons to build structural fragments. chemrxiv.org |

| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates protons and carbons over 2-3 bonds. | Assembles the molecular framework by linking fragments. chemrxiv.org |

| HSQC (Heteronuclear Single Quantum Coherence) | Shows direct one-bond ¹H-¹³C correlations. | Assigns protons to their directly attached carbon atoms. vulcanchem.com |

| NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy) | Identifies protons that are spatially close. | Crucial for determining the 3D structure and relative stereochemistry. researchgate.netvulcanchem.comresearchgate.net |

Future Research Directions and Translational Perspectives for Hedyosumin B

Unexplored Biosynthetic Pathways and Enzymes

The biosynthesis of guaianolide sesquiterpene lactones is a complex process, generally understood to originate from farnesyl pyrophosphate (FPP). dntb.gov.ua The pathway proceeds through the formation of key intermediates like (+)-germacrene A, which then undergoes a series of cyclizations and oxidative modifications to yield the guaianolide skeleton. dntb.gov.ua While this general pathway provides a roadmap, the specific enzymatic machinery and intermediate steps leading to Hedyosumin B remain largely uncharacterized.

Future research should focus on identifying and characterizing the specific enzymes, such as terpene synthases and cytochrome P450 monooxygenases, responsible for the unique structural features of this compound. dntb.gov.ua A deeper understanding of these enzymes could pave the way for biocatalytic synthesis of this compound and its analogs. Furthermore, the biosynthetic pathways of related compounds within the Hedyosmum genus, such as the formation of sesterterpenoids from Hedyosumin A, suggest the presence of a diverse and potentially novel enzymatic toolbox waiting to be discovered. rsc.orgresearchgate.netrsc.orgchemrxiv.org Investigating these pathways could reveal new biocatalysts and provide insights into the evolution of terpenoid diversity in plants.

Table 1: Key Precursors and Enzymes in Guaianolide Biosynthesis

| Precursor/Enzyme | Role in Biosynthesis |

| Farnesyl pyrophosphate (FPP) | The universal precursor for sesquiterpenoid synthesis. dntb.gov.ua |

| (+)-Germacrene A synthase | Catalyzes the cyclization of FPP to form (+)-germacrene A. dntb.gov.ua |

| Germacrene A oxidase | A cytochrome P450 enzyme that oxidizes (+)-germacrene A. dntb.gov.ua |

| Costunolide synthase | An enzyme involved in the formation of the lactone ring. dntb.gov.ua |

Deeper Mechanistic Elucidation of Biological Activities

Preliminary studies on compounds from the Hedyosmum genus have revealed a range of biological activities, including anti-inflammatory and antitumor effects. researchgate.netresearchgate.net Notably, recent research on orientanoids, sesterterpenoids biosynthetically derived from the related Hedyosumin A, has shown that they can antagonize the protumoral and immunosuppressive phenotype of tumor-associated macrophages (TAMs). rsc.orgresearchgate.netrsc.orgchemrxiv.org These findings suggest that this compound, as a biosynthetic precursor and structurally related molecule, may possess similar immunomodulatory properties.

Future investigations should aim to thoroughly elucidate the mechanism of action of this compound. This includes identifying its specific molecular targets and signaling pathways. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to pinpoint the cellular binding partners of this compound. A detailed understanding of its mechanism will be crucial for its potential development as a therapeutic agent, particularly in the context of cancer immunotherapy.

Development of Novel Synthetic Methodologies

The complex, stereochemically rich structure of this compound makes its total synthesis a significant challenge and an attractive target for synthetic chemists. Several total syntheses of this compound and its congeners, Hedyosumin A and C, have been reported, often employing elegant strategies such as organocatalytic [4+3] cycloaddition reactions and intramolecular aldol (B89426) condensations. researchgate.netresearchgate.netsci-hub.seresearchgate.net These synthetic achievements have not only provided access to these natural products for biological evaluation but have also served to confirm and, in some cases, revise their absolute configurations. rsc.orgresearchgate.netrsc.orgchemrxiv.orgresearchgate.net

Future efforts in this area should focus on developing more efficient and scalable synthetic routes. This could involve the exploration of novel catalytic methods, such as oxidopyrylium-alkene [5+2] cycloadditions, which have been proposed as a potential strategy for accessing bridged ether-containing natural products like the hedyosumins. illinoisstate.edu The development of divergent synthetic strategies that allow for the facile generation of a variety of analogs from a common intermediate would be particularly valuable for structure-activity relationship studies.

Exploration of this compound in Chemical Biology Probes

The unique chemical scaffold of this compound makes it an attractive starting point for the development of chemical biology probes. These probes are valuable tools for identifying the molecular targets and elucidating the mechanisms of action of bioactive molecules. By incorporating reporter tags, such as fluorescent dyes or affinity labels, into the this compound structure, researchers can visualize its subcellular localization and identify its binding partners within a cellular context.

Future research should focus on the design and synthesis of this compound-based probes. The development of synthetic methodologies that allow for the late-stage functionalization of the this compound core would be highly beneficial for this purpose. For instance, methods for the site-specific introduction of "clickable" handles, such as alkynes or azides, would enable the facile attachment of various reporter groups. ljmu.ac.uk The resulting probes could then be used in a variety of chemical biology experiments to unravel the intricate biological functions of this compound.

Expanding Analog Libraries for SAR Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing crucial insights into how chemical structure influences biological activity. While the synthesis of this compound and some of its isomers has been achieved, a systematic exploration of its SAR is still lacking. The α-methylene-γ-lactone moiety present in many guaianolides is known to be a key pharmacophore, but its reactivity can also lead to non-specific binding. researchgate.net

Future research should be directed towards the creation of diverse analog libraries of this compound to conduct comprehensive SAR studies. This would involve the synthesis of derivatives with modifications at various positions of the guaianolide core. Recent work on the late-stage hydroxylation of this compound demonstrates the feasibility of such modifications. chemrxiv.org By systematically altering different functional groups and stereocenters, it will be possible to identify the key structural features responsible for its biological activity and to develop analogs with improved potency, selectivity, and pharmacokinetic properties. Access to a broader range of stereoisomers will also be critical for these studies. acs.org

Q & A

Q. What are the established analytical methods for identifying and characterizing Hedyosumin B in complex botanical matrices?

Methodological Answer:

- Chromatographic Techniques : Use High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometry (MS) detectors for preliminary separation and quantification. Validate methods using retention time alignment and spiking experiments with reference standards .

- Spectroscopic Analysis : Employ Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments) for structural elucidation. Compare spectral data with published databases (e.g., Natural Products Atlas) to confirm identity .

- Purity Assessment : Combine elemental analysis with melting point determination and High-Resolution Mass Spectrometry (HRMS) to verify compound purity ≥95% .

Q. Table 1: Key Analytical Parameters for this compound Characterization

Q. How can researchers design in vitro assays to evaluate the initial pharmacological activity of this compound?

Methodological Answer:

- Target Selection : Prioritize targets based on structural analogs (e.g., diterpenoids with anti-inflammatory activity). Use molecular docking to predict binding affinity to cyclooxygenase-2 (COX-2) or NF-κB pathways .

- Assay Optimization : Include dose-response curves (0.1–100 μM) and positive controls (e.g., indomethacin for COX-2 inhibition). Replicate experiments in triplicate to assess inter-assay variability .

- Data Interpretation : Apply statistical tools (e.g., one-way ANOVA with Tukey’s post-hoc test) to differentiate between baseline noise and significant activity (p < 0.05) .

Q. What experimental controls are critical for ensuring reproducibility in this compound isolation protocols?

Methodological Answer:

- Negative Controls : Process solvent-only samples through the entire isolation workflow to detect contamination.

- Positive Controls : Spike plant material with a known concentration of this compound to monitor recovery rates (target ≥80%) .

- Batch Consistency : Compare yields and purity across ≥3 independent extraction batches using ANOVA to identify process variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Meta-Analysis Framework : Conduct a systematic review (PRISMA guidelines) to identify confounding variables (e.g., solvent polarity in extraction, cell line genetic drift). Use funnel plots to assess publication bias .

- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., ATCC-validated cell lines, identical assay buffers). Discrepancies may arise from impurities or degradation products; validate compound stability via LC-MS .

Q. How can researchers optimize this compound derivatives for enhanced bioavailability while maintaining structural integrity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications at C-3 (esterification) or C-14 (glycosylation). Test permeability using Caco-2 cell monolayers and metabolic stability in liver microsomes .

- Computational Modeling : Apply molecular dynamics simulations to predict LogP values and plasma protein binding. Prioritize derivatives with LogP <5 and >90% free fraction .

Q. Table 2: Derivative Optimization Workflow

Q. What methodologies validate this compound’s mechanism of action in in vivo models?

Methodological Answer:

- Transgenic Models : Use CRISPR-edited mice lacking target receptors (e.g., TLR4) to confirm pathway specificity. Compare outcomes to wild-type cohorts .

- Pharmacokinetic/Pharmacodynamic (PK/PD) Integration : Measure plasma concentrations (LC-MS/MS) alongside biomarker levels (e.g., IL-6 ELISA) to establish exposure-response relationships .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

Methodological Answer:

- Bioavailability Assessment : Calculate oral bioavailability (AUC₀₋₂₄/Dose) in rodent models. Low bioavailability (<10%) suggests solubility or first-pass metabolism issues .

- Metabolite Profiling : Identify active metabolites via UPLC-QTOF-MS and test their activity in secondary assays .

Data Contradiction Analysis

Q. What statistical approaches differentiate methodological artifacts from true biological variability in this compound studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.